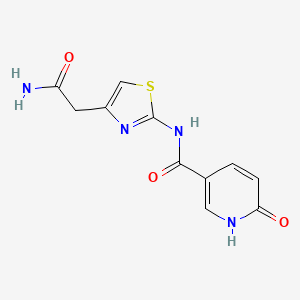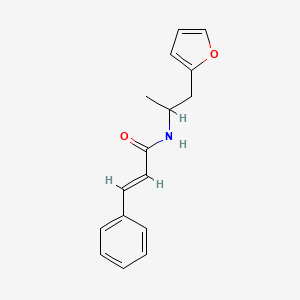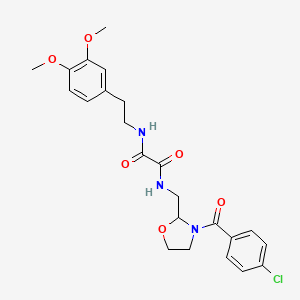![molecular formula C22H22N2OS B2992988 (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone CAS No. 1223864-87-6](/img/structure/B2992988.png)
(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of novel compounds, including 2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone derivatives, involves multiple steps including double Michael addition reactions and characterization through various spectroscopic methods. Aggarwal et al. (2014) synthesized diazaspiro[5.5]undecane derivatives via a catalyst-free synthesis method, indicating a pathway for the generation of nitrogen-containing spiro heterocycles with high yields in short reaction times (Aggarwal, Vij, & Khurana, 2014).
Antimicrobial and Catalytic Activity
Research has explored the antimicrobial and catalytic activities of Schiff bases derived from such compounds. Aslan et al. (2017) presented the synthesis of a new Schiff base and its metal(II) complexes, revealing their antimicrobial agents against representative strains of bacteria. This study also demonstrated the catalytic activity of these compounds in Suzuki–Miyaura cross-coupling reactions in aqueous media, showcasing the multifunctional applications of these compounds (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
Photophysical Studies and Solvatochromic Analysis
The investigation into the photophysical behavior of diazaspiro compounds has been a subject of interest. Aggarwal and Khurana (2015) synthesized diazaspiro[5.5]undecane derivatives and conducted solvatochromic analysis to study the effect of solvents on photophysical properties. Their findings contribute to understanding the solvent effects on spectral properties and the solvatochromism analyzed by linear solvation energy relationship using the Catalán polarity scales (Aggarwal & Khurana, 2015).
Molecular Docking and DFT Calculations
The molecular docking and Density Functional Theory (DFT) calculations offer insights into the structural, electronic, and reactive properties of synthesized compounds. FathimaShahana and Yardily (2020) conducted DFT calculations and molecular docking studies on a novel compound to understand its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction. These studies exemplify the integration of computational methods in the characterization and application exploration of novel chemical entities (FathimaShahana & Yardily, 2020).
Propiedades
IUPAC Name |
(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-15-7-5-9-17(13-15)19-21(26)24(22(23-19)11-3-4-12-22)20(25)18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLYVIBVKJTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)



![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)

